

Application Notes: 4-Methyl-2-nitrophenol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methyl-2-nitrophenol

Cat. No.: B7767295

[Get Quote](#)

Introduction: A Versatile Synthon

4-Methyl-2-nitrophenol, also known as 2-nitro-p-cresol, is a yellow crystalline solid with the chemical formula $C_7H_7NO_3$.^{[1][2]} It serves as a crucial and versatile intermediate in the synthesis of a wide array of organic compounds, ranging from pharmaceuticals and agrochemicals to dyes and pigments.^{[3][4]} Its utility stems from the presence of three key functional groups on the benzene ring: a hydroxyl group (-OH), a methyl group (-CH₃), and a nitro group (-NO₂). This strategic arrangement allows for a variety of chemical transformations, making it a valuable building block for complex molecular architectures.

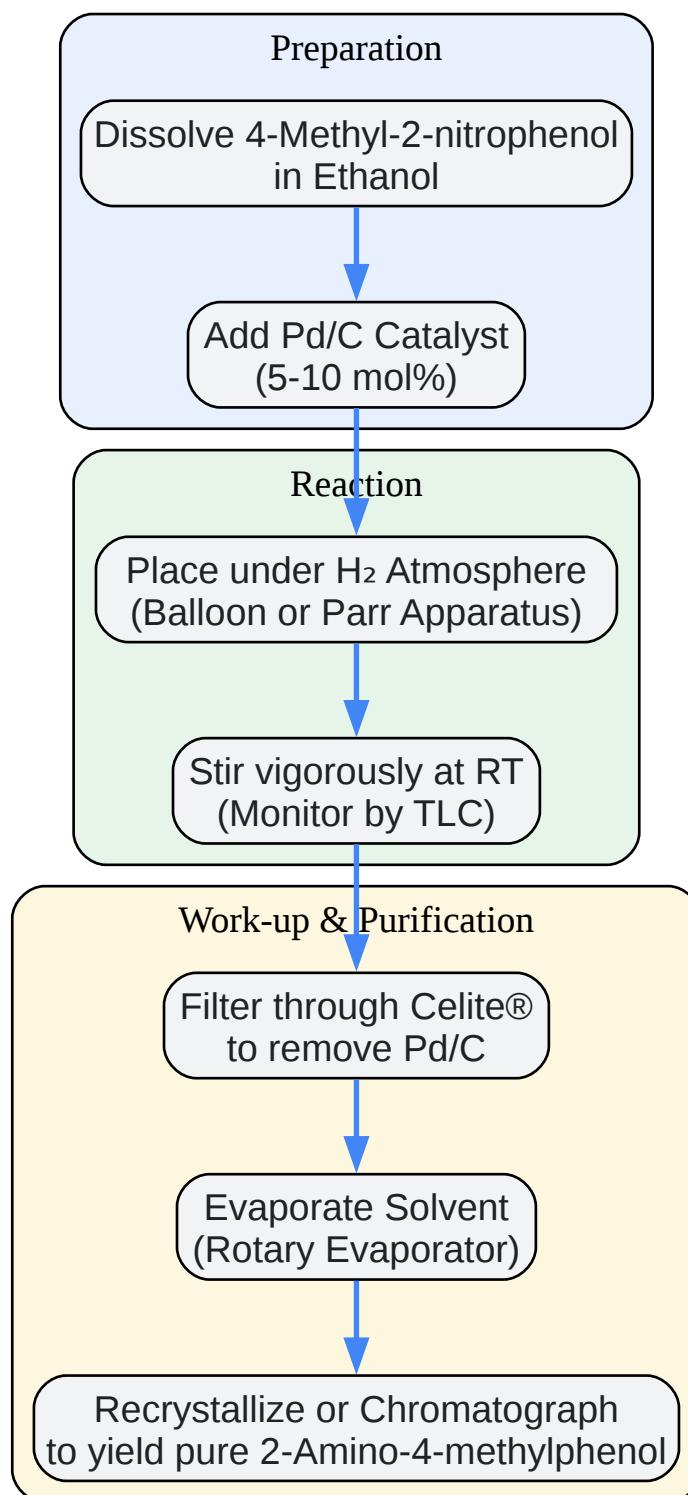
The hydroxyl group can undergo etherification or esterification, the nitro group is readily reduced to an amine, and the aromatic ring itself is subject to further electrophilic substitution. This multi-faceted reactivity profile is central to its widespread application. This guide provides an in-depth exploration of its most significant applications, complete with detailed protocols and the scientific rationale behind the experimental choices.

Key Properties of **4-Methyl-2-nitrophenol**:

Property	Value	Reference
Molecular Weight	153.14 g/mol	[1]
Appearance	Yellow solid	[1]
Melting Point	32-35 °C	[1]
Boiling Point	227 °C	[5]
CAS Number	119-33-5	[6]

Core Transformation: Reduction to 2-Amino-4-methylphenol

The single most important application of **4-methyl-2-nitrophenol** is its reduction to 2-amino-4-methylphenol. This transformation is a cornerstone reaction, as 2-amino-4-methylphenol is a key precursor in the manufacturing of various dyes and pharmaceutical intermediates.[\[7\]](#) The conversion of the nitro group to an amino group dramatically alters the molecule's electronic properties and introduces a nucleophilic center, opening up new synthetic pathways.


The catalytic reduction of nitrophenols is a widely studied and economically significant process.[\[7\]](#) While various methods exist, including the use of metal catalysts like copper or molybdenum ditelluride, catalytic hydrogenation using palladium on carbon (Pd/C) remains a common and highly efficient laboratory and industrial method.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Causality Behind Experimental Choices:

- Catalyst:** Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for nitro group reduction in the presence of other reducible functional groups. It provides a surface for the adsorption of both hydrogen gas and the nitrophenol, facilitating the reaction at a lower activation energy.
- Hydrogen Source:** Hydrogen gas (H_2) is the classic reducing agent for this transformation. Alternatively, transfer hydrogenation using reagents like sodium borohydride ($NaBH_4$) can be employed, which can be more convenient for smaller-scale lab synthesis as it avoids the need for high-pressure hydrogenation equipment.[\[10\]](#)

- Solvent: A polar protic solvent like ethanol or methanol is typically used. It effectively dissolves the starting material and the intermediate species, and its protic nature can assist in the reaction mechanism.

Experimental Workflow for Catalytic Reduction

[Click to download full resolution via product page](#)

Caption: General workflow for the catalytic hydrogenation of **4-Methyl-2-nitrophenol**.

Protocol 2.1: Catalytic Hydrogenation of 4-Methyl-2-nitrophenol

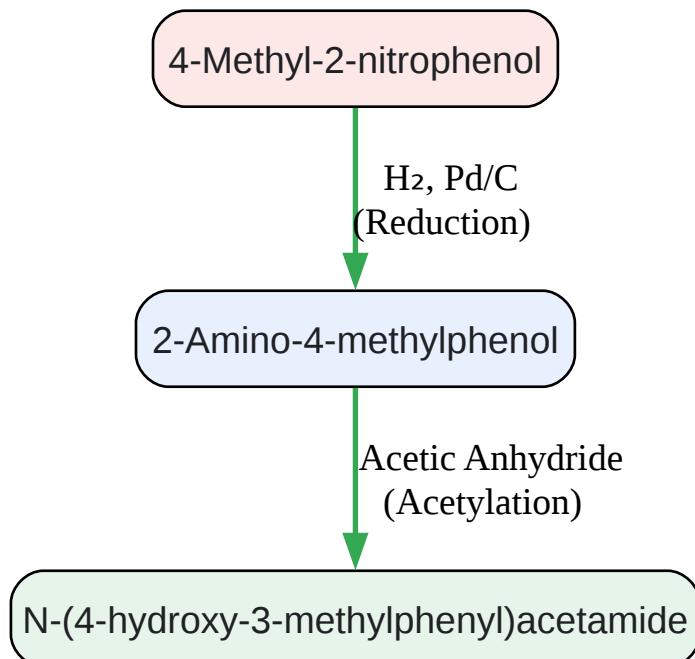
This protocol describes the reduction of **4-methyl-2-nitrophenol** to 2-amino-4-methylphenol using palladium on carbon as the catalyst and hydrogen gas.

Materials:

- **4-Methyl-2-nitrophenol** (1.0 eq)
- 10% Palladium on Carbon (Pd/C) (5 mol%)
- Methanol (MeOH)
- Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
- Celite® or another filter aid
- Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve **4-methyl-2-nitrophenol** (e.g., 5.0 g, 32.6 mmol) in methanol (100 mL).
- Carefully add 10% Pd/C (e.g., 1.7 g) to the solution under an inert atmosphere (like nitrogen or argon) to prevent ignition of the catalyst.
- Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
- Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure the reaction atmosphere is free of air.
- Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) until the starting material spot has completely disappeared.


- Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas.
- Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter pad with a small amount of methanol to recover any residual product.
- Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude 2-amino-4-methylphenol can be purified by recrystallization from an appropriate solvent system (e.g., water or ethanol/water) to yield a pure, crystalline product.

Trustworthiness Note: The successful removal of the palladium catalyst is critical. Filtration through Celite® provides a reliable method to separate the fine, solid catalyst from the product solution. The completion of the reaction should always be verified by an analytical method like TLC or LC-MS to ensure full conversion and avoid complex purification steps.

Application in Pharmaceutical Synthesis

The derivatives of **4-methyl-2-nitrophenol** are valuable intermediates in the pharmaceutical industry, particularly in the synthesis of analgesics (pain relievers) and antipyretics (fever reducers).[11] The transformation of **4-methyl-2-nitrophenol** into 2-amino-4-methylphenol is the first step in creating more complex active pharmaceutical ingredients (APIs). A key example is the synthesis of N-(4-hydroxy-3-methylphenyl)acetamide, a structural analogue of paracetamol (acetaminophen).[12][13]

Synthetic Pathway to a Paracetamol Analogue

[Click to download full resolution via product page](#)

Caption: Synthetic route from **4-Methyl-2-nitrophenol** to a pharmaceutical intermediate.

Protocol 3.1: Synthesis of N-(4-hydroxy-3-methylphenyl)acetamide

This two-step protocol outlines the conversion of **4-methyl-2-nitrophenol** to its corresponding acetamide derivative.

Step 1: Reduction to 2-Amino-4-methylphenol

- Follow Protocol 2.1 as described above to generate the aminophenol intermediate. Ensure the product is thoroughly dried before proceeding.

Step 2: Acetylation of 2-Amino-4-methylphenol

- Rationale:** Acetic anhydride is a highly effective and inexpensive acetylating agent. The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride. A mild base or acidic catalyst can be used, but the reaction often proceeds readily without one.

Materials:

- 2-Amino-4-methylphenol (1.0 eq, from Step 1)
- Acetic Anhydride (1.1 eq)
- Water
- Ice
- Standard laboratory glassware

Procedure:

- Suspend 2-amino-4-methylphenol (e.g., 3.0 g, 24.4 mmol) in 50 mL of water in a flask.
- While stirring vigorously, add acetic anhydride (2.5 mL, 26.8 mmol) dropwise. The reaction may be exothermic.
- Continue stirring at room temperature for 30-60 minutes. A precipitate should form as the product is typically less soluble in water than the starting material.
- Cool the reaction mixture in an ice bath to maximize crystallization.
- Collect the solid product by vacuum filtration and wash the filter cake with cold water.
- Dry the product, N-(4-hydroxy-3-methylphenyl)acetamide, in a vacuum oven. The purity can be checked by melting point determination and spectroscopic methods (NMR, IR).

Application in Dye and Pigment Chemistry

4-Methyl-2-nitrophenol and its primary derivative, 2-amino-4-methylphenol, are foundational components in the synthesis of certain azo dyes and other colorants.^[6] The aminophenol can be diazotized and then coupled with various aromatic compounds (coupling partners) to produce a wide range of colors. For instance, 2-amino-4-methylphenol is a known sensitizer in the dye Disperse Yellow 3.

The synthesis of azo dyes involves two key steps:

- **Diazotization:** The primary aromatic amine (2-amino-4-methylphenol) is treated with nitrous acid (generated *in situ* from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.
- **Coupling:** The unstable diazonium salt is immediately reacted with a coupling partner (e.g., another phenol or an aniline derivative). The diazonium ion acts as an electrophile, and the coupling partner acts as a nucleophile in an electrophilic aromatic substitution reaction to form the azo compound (-N=N-), which is a powerful chromophore.

While a specific protocol for a dye is highly dependent on the target color and application, the underlying chemistry is a classic and robust method in organic synthesis.[\[14\]](#)

Summary of Applications

Application Area	Key Intermediate	Transformation	Final Product Class
Pharmaceuticals	2-Amino-4-methylphenol	Reduction, Acetylation	Analgesics, Antipyretics [11]
Dye & Pigments	2-Amino-4-methylphenol	Reduction, Diazotization	Azo Dyes [6]
Agrochemicals	4-Methyl-2-nitrophenol	Various	Fungicides, Herbicides
Specialty Chemicals	4-Methyl-2-nitrophenol	Various	Chemical Reagents

References

- ResearchGate. Synthesis of N-((dimethylamino)methyl)-3-hydroxyphenyl)acetamide (5).
- Atul Ltd. 2 nitro para cresol | CAS No. 119-33-5 | **4-Methyl-2-nitrophenol**.
- MySkinRecipes. N-(4-hydroxy-3-methylphenyl)acetamide.
- Alibaba.com. Reliable Solutions for Your 4 methyl 2 nitrophenol Needs in Global Markets.
- PubChem. **4-Methyl-2-nitrophenol**.
- Open Access Journals. Synthesis and Characterization of Fe(III)-Ion with N-(4-Hydroxyphenyl) Acetamide.
- Wikipedia. 4-Nitrophenol.
- MDPI. Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires.
- RSC Publishing. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride.

- Google Patents. Preparation of 4-nitro:phenol derivative pharmaceutical intermediates.
- MDPI. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method.
- NIH National Center for Biotechnology Information. Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands.
- Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides.
- ResearchGate. Catalytic Reduction of 4-Nitrophenol Using 2D-Molybdenum Ditelluride.
- ResearchGate. (PDF) Synthesis, Characterization and Biological Studies of 2-[1-(2-Hydroxy-Phenyl)- Ethylidene Amino]-4-Methyl-Phenol with Ti(IV) and Zr(IV) Complexes.
- Organic Syntheses. 2-amino-4-nitrophenol.
- Google Patents. Technique for preparing 4-methyl-2,6 o-nitro-p-cresol.
- Google Patents. Preparation method for 4-amino-3-methylphenol.
- Prime Scholars. Synthesis and Characteristics of Some Organic Dyes.
- Wikimedia Commons. File:Synthesis 4-Methyl-2-nitrophenol (1).svg.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. 4-甲基-2-硝基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reliable Solutions for Your 4 methyl 2 nitrophenol Needs in Global Markets [alibaba.com]
- 5. echemi.com [echemi.com]
- 6. 2 nitro para cresol | CAS No. 119-33-5 | 4-Methyl-2-nitrophenol | Atul Ltd [atul.co.in]
- 7. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]
- 11. N-(4-hydroxy-3-methylphenyl)acetamide [myskinrecipes.com]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. Compound N-(4-hydroxy-3-methylphenyl)acetamide - Chemdiv [chemdiv.com]
- 14. primescholars.com [primescholars.com]
- To cite this document: BenchChem. [Application Notes: 4-Methyl-2-nitrophenol in Modern Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7767295#application-of-4-methyl-2-nitrophenol-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com